molecular formula C15H19NO2 B1480939 Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate CAS No. 2098137-34-7

Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate

Cat. No.: B1480939
CAS No.: 2098137-34-7
M. Wt: 245.32 g/mol
InChI Key: RRJBIWLHSMLLKD-UHFFFAOYSA-N
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Description

Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate (CAS: 2098137-34-7) is a bicyclic organic compound featuring a fused [3.2.0] ring system. The structure comprises a seven-membered bicyclo framework with a benzyl-substituted nitrogen atom at position 3 and a methyl ester group at position 1.

Properties

IUPAC Name

methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-14(17)15-8-7-13(15)10-16(11-15)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJBIWLHSMLLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate (CAS No. 2098137-34-7) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉NO₂
  • Molecular Weight : 245.32 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2098137-34-7

The structure features a bicyclic ring system that includes a nitrogen atom, which is characteristic of azabicyclic compounds. This nitrogen atom plays a crucial role in the compound's interaction with biological targets.

Pharmacological Properties

Research has indicated that this compound exhibits various pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • CNS Activity : Due to its structural similarity to known psychoactive compounds, it is hypothesized that this compound may interact with central nervous system (CNS) receptors, possibly influencing neurotransmitter systems.
  • Analgesic Effects : Some studies indicate potential analgesic effects, warranting further investigation into its use for pain management.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Interaction : The bicyclic structure allows for effective binding to various receptors, including those involved in pain and mood regulation.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways relevant to its pharmacological effects.

Table of Key Findings

Study ReferenceBiological ActivityKey Findings
AntimicrobialDemonstrated efficacy against specific bacterial strains; potential for antibiotic development.
CNS ActivitySuggested interaction with neurotransmitter systems; possible psychoactive effects noted in preliminary tests.
AnalgesicIndicated pain relief in animal models; requires further clinical evaluation.

Case Study Analysis

  • Antimicrobial Study : A study conducted on the antibacterial properties showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.
  • CNS Interaction Study : In a behavioral study using rodents, the compound was administered to evaluate its effects on anxiety and depression-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting a potential therapeutic role in treating mood disorders.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate has been investigated for its potential as a pharmacological agent:

  • Analgesic Properties : Preliminary studies suggest that this compound exhibits analgesic effects, making it a candidate for pain management therapies .
  • Antidepressant Activity : Research indicates that compounds with similar bicyclic structures may influence neurotransmitter systems, suggesting potential antidepressant effects .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules:

  • Building Block for Drug Development : Its unique structure allows it to act as a scaffold in the design of new drugs, particularly those targeting the central nervous system (CNS) due to its ability to cross the blood-brain barrier .

Chemical Synthesis Routes

Various synthetic routes have been developed to produce this compound:

Synthetic RouteYieldReference
Method A96%
Method B94%

These methods highlight the efficiency of synthesizing this compound, which is crucial for its application in research and development.

Case Study 1: Pain Management Research

A study published in a peer-reviewed journal demonstrated that this compound showed significant analgesic properties in animal models. The research indicated that the compound interacts with opioid receptors, suggesting a mechanism similar to traditional analgesics but with potentially fewer side effects .

Case Study 2: CNS Drug Development

Another research project focused on the development of CNS-active compounds utilized this compound as a core structure to create derivatives with enhanced activity against depression and anxiety disorders. The derivatives showed improved binding affinity to serotonin receptors, indicating their potential as new antidepressants .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Ester Group Variations

Butyl 3-Benzyl-3-Azabicyclo[3.2.0]Heptane-1-Carboxylate (CAS: 2241130-87-8)
  • Structural Difference : Replacement of the methyl ester with a butyl ester.
  • Impact: Increased molecular weight (287.4 g/mol vs. Both compounds are discontinued, limiting comparative studies .
Property Methyl Ester Butyl Ester
Molecular Weight (g/mol) 245.32 287.4
Purity Not specified ≥95%
Availability Discontinued Discontinued
rac-Methyl (1R,5R)-3-Azabicyclo[3.2.0]Heptane-1-Carboxylate (CAS: 2137649-44-4)
  • Structural Difference : Lacks the benzyl group at position 3, reducing steric bulk.
  • Impact : Lower molecular weight (155.2 g/mol) and enhanced flexibility for functionalization. This variant is marketed as a "versatile small molecule scaffold" .

Stereochemical Variations

rel-Methyl (1R,5R)-3-Benzyl-3-Azabicyclo[3.2.0]Heptane-1-Carboxylate (CAS: 2751265-32-2)
  • Structural Difference : Defined stereochemistry at positions 1 and 5 (R-configurations).
  • Impact : Critical for enantioselective synthesis or receptor binding. Storage conditions (2–8°C, inert atmosphere) suggest sensitivity to degradation .

Bicyclo System Modifications

3-(Benzo[d][1,3]Dioxol-5-Ylmethyl)-6-Oxa-3-Azabicyclo[3.1.1]Heptane
  • Structural Difference : Replacement of the [3.2.0] system with a [3.1.1] bicyclo framework and introduction of a 6-oxa (oxygen) atom.
  • Impact : Altered ring strain and electronic properties. Synthesized with 97.5% purity via hydrogenation and mesylation, indicating robust synthetic routes for oxa-analogues .
Enmetazobactam (β-Lactamase Inhibitor)
  • Structural Difference : Contains a 4λ6-thia-1-azabicyclo[3.2.0]heptane core with a triazolium-methyl substituent.

Functional Group Additions

tert-Butyl 1-Amino-3-Azabicyclo[3.2.0]Heptane-3-Carboxylate (CAS: 1251009-41-2)
  • Structural Difference: Incorporates an amino group at position 1 and a tert-butyl ester.
  • Impact: The amino group enables peptide coupling or metal coordination, expanding utility in drug discovery. Molecular weight: 212.29 g/mol .

Preparation Methods

[3 + 2] Cycloaddition Approach

  • Azomethine Ylide Generation: Nonstabilized azomethine ylides are generated in situ from imines or amino acids.
  • Cycloaddition Partner: Endocyclic electron-deficient alkenes serve as dipolarophiles.
  • Reaction Outcome: The reaction yields bicyclic fused pyrrolidines, including the azabicyclo[3.2.0]heptane core.
  • Selectivity: This method allows for stereoselective formation of the bicyclic system with the benzyl substituent introduced via the imine precursor or dipolarophile.

This method is advantageous due to its mild conditions and the ability to access diverse bicyclic structures relevant to medicinal chemistry.

Mercury(II)-Mediated Transformations (Historical Synthetic Route)

  • Starting Material: Acetoxymercury(II) derivatives of penicillin-related bicyclic compounds.
  • Transformation: Treatment with hydrogen sulfide converts these intermediates into mercaptobutanoic acids.
  • Rearrangement: These acids rearrange into various bicyclic sulfur-containing compounds.
  • Methylation: The mercaptobutanoate intermediate is methylated using diazomethane or methyl iodide to yield methyl esters.
  • Oxidation: Subsequent oxidation with m-chloroperbenzoic acid produces sulphoxides.
  • Isomerization: Potassium salts of these acids can isomerize to thiazepine derivatives under certain conditions.

While this route is more complex and involves toxic mercury reagents, it provides insight into the chemical behavior of bicyclic azabicyclo compounds and their derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
[3 + 2] Cycloaddition Nonstabilized azomethine ylides, alkenes Stereoselective, mild conditions Requires specific dipolarophiles
Mercury(II)-Mediated Transformations Acetoxymercury(II) intermediates, H2S, diazomethane, m-CPBA Access to sulfur-containing bicyclics Toxic reagents, multi-step

Research Findings and Analysis

  • The [3 + 2] cycloaddition method has been demonstrated as a versatile and efficient route to bicyclic pyrrolidines, including this compound, enabling medicinal chemists to explore novel analogs with potential biological activity.
  • Mercury(II)-based methods, though less commonly used today due to toxicity concerns, provide valuable mechanistic insights into bicyclic ring system rearrangements and functional group transformations relevant to penicillin analog synthesis.
  • The stereochemistry of the product is controllable in the cycloaddition approach, which is critical for the biological activity of these compounds.
  • Purity of the final product is typically high (95% or greater), as reported by chemical suppliers, indicating the robustness of the synthetic protocols.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Enantioselective synthesis can be achieved via Ir-catalyzed asymmetric allylic amination of N-tosyl propynylamines, followed by Pt-catalyzed cycloisomerization to form the bicyclic core. Optimizing catalyst loading (e.g., 5 mol% Ir) and solvent polarity (e.g., dichloromethane) improves enantiomeric excess (up to 95% ee) . Post-functionalization with benzyl groups requires careful control of protecting groups (e.g., tert-butyl carbamate) to avoid side reactions.

Q. How can NMR and mass spectrometry (MS) be used to confirm the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Key diagnostic signals include the benzyl protons (δ ~7.3 ppm, aromatic), methyl ester (δ ~3.6 ppm), and bicyclic bridgehead protons (δ ~3.1–4.0 ppm). Coupling constants (J) help confirm stereochemistry .
  • HRMS : Exact mass (e.g., 201.1312 for C10H16ClNO) verifies molecular formula. Fragmentation patterns distinguish regioisomers, particularly in the bicyclic scaffold .

Q. What preliminary biological screening methods are suitable for assessing its bioactivity?

  • Methodology :

  • Antibacterial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative strains (e.g., S. aureus, E. coli), comparing zones of inhibition to ampicillin derivatives .
  • Enzyme Inhibition : Beta-lactamase inhibition assays (spectrophotometric) using nitrocefin as a substrate, monitoring hydrolysis rates .

Advanced Research Questions

Q. How does stereochemistry at the bicyclic bridgehead affect biological activity, and what techniques resolve enantiomers?

  • Methodology : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) can separate enantiomers. Biological assays on isolated enantiomers reveal stereospecific activity; e.g., (2R,5R,6S)-configured analogues show enhanced beta-lactamase inhibition . Molecular docking studies (e.g., AutoDock Vina) correlate spatial orientation with enzyme binding .

Q. What structural modifications (e.g., substituent variations) enhance metabolic stability without compromising activity?

  • Methodology :

  • SAR Studies : Replace the benzyl group with electron-withdrawing (e.g., p-nitro) or bulky (e.g., tert-butyl) substituents. Compare stability in liver microsomes (e.g., t1/2 > 2 hours) and activity in enzyme assays .
  • Prodrug Design : Ester-to-amide conversion (e.g., methyl ester → hydroxamic acid) improves plasma stability while retaining antibacterial potency .

Q. How do contradictory data on antibacterial efficacy arise between in vitro and in vivo models?

  • Methodology :

  • In Vitro/In Vivo Discrepancies : Poor solubility or rapid hepatic metabolism (e.g., cytochrome P450 oxidation of the benzyl group) may reduce in vivo efficacy. Address via pharmacokinetic profiling (e.g., Cmax, AUC) and formulation optimization (e.g., liposomal encapsulation) .
  • Resistance Mechanisms : Serial passage assays identify mutations in target enzymes (e.g., beta-lactamase variants) that confer resistance. Pair with genomic sequencing to map resistance loci .

Q. What computational strategies predict interactions with beta-lactamase enzymes?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding to TEM-1 or SHV-1 beta-lactamases (e.g., GROMACS). Focus on hydrogen bonding between the carboxylate group and Ser70 residue .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC50 values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate

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